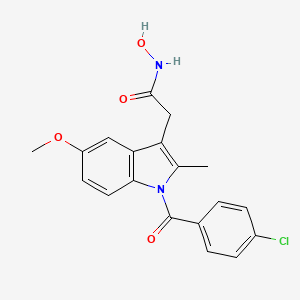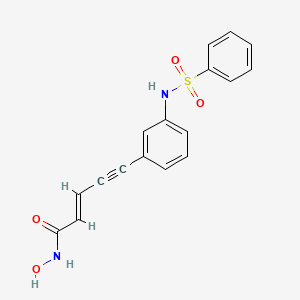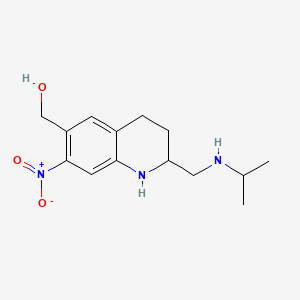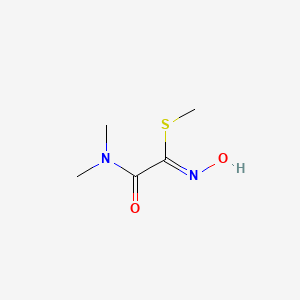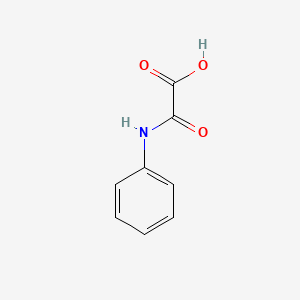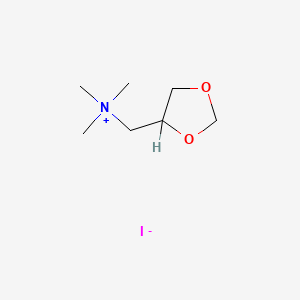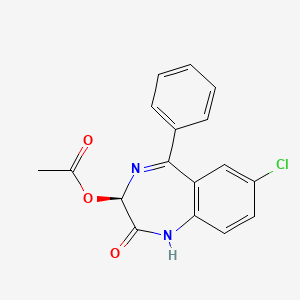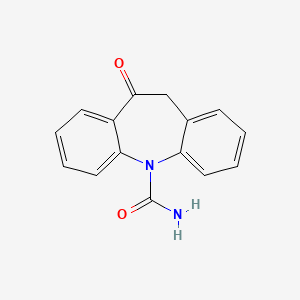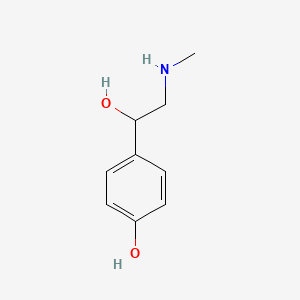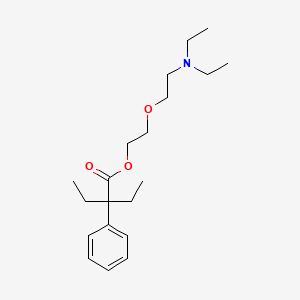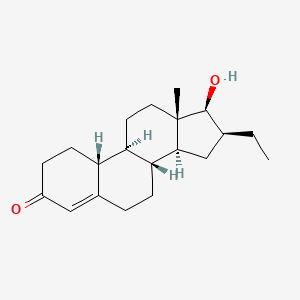![molecular formula C27H29NO7S B1677913 (1S,2S,13R,21R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid CAS No. 122517-78-6](/img/structure/B1677913.png)
(1S,2S,13R,21R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid
Übersicht
Beschreibung
Naltribenmesylat ist ein potenter und selektiver Antagonist des Delta-2-Opioidrezeptors und ein Aktivator von transienten Rezeptorpotential-Melastatin-7 (TRPM7)-Kanälen. Es wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um neurologische Erkrankungen und Krebs zu untersuchen, da es die Migration und Invasion von Glioblastomzellen verbessern kann .
Vorbereitungsmethoden
Die Synthese von Naltribenmesylat umfasst mehrere Schritte, beginnend mit geeigneten Isochinolinderivaten. Die Syntheseroute umfasst typischerweise Cyclisierungs-, Reduktions- und Methansulfonierungsreaktionen. Die Reaktionsbedingungen erfordern häufig spezielle Lösungsmittel und Katalysatoren, um hohe Ausbeuten und Reinheit zu erreichen. Industrielle Produktionsverfahren sind streng reguliert, um Konsistenz und Qualität zu gewährleisten .
Chemische Reaktionsanalyse
Naltribenmesylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern und seine Aktivität verändern.
Substitution: Substitutionsreaktionen, insbesondere an den aromatischen Ringen, können zur Bildung neuer Verbindungen mit möglicherweise unterschiedlichen biologischen Aktivitäten führen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Naltribenmesylat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Neurologie: Es wird verwendet, um die Mechanismen des neuronalen Zelltods und neurodegenerativer Erkrankungen zu untersuchen. .
Wirkmechanismus
Naltribenmesylat übt seine Wirkung hauptsächlich durch seine Interaktion mit Delta-2-Opioidrezeptoren und TRPM7-Kanälen aus. Als Delta-2-Opioidrezeptor-Antagonist blockiert es die Aktivität des Rezeptors, was Schmerzen und andere physiologische Reaktionen modulieren kann. Als TRPM7-Aktivator induziert es den Kalziumeinstrom in Zellen, der für verschiedene zelluläre Prozesse wie Zellmigration, Proliferation und Überleben entscheidend ist .
Analyse Chemischer Reaktionen
Naltriben mesylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, altering its activity.
Substitution: Substitution reactions, particularly on the aromatic rings, can lead to the formation of new compounds with potentially different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Naltriben mesylate has a wide range of scientific research applications:
Neurology: It is used to study the mechanisms of neuronal cell death and neurodegenerative diseases. .
Cancer Research: Naltriben mesylate enhances glioblastoma cell migration and invasion, making it a useful tool in cancer research to understand tumor progression and metastasis.
Addiction Research: It has been shown to reduce self-administration of alcohol in animal models, indicating its potential use in studying addiction and developing treatments.
Wirkmechanismus
Naltriben mesylate exerts its effects primarily through its interaction with delta-2 opioid receptors and TRPM7 channels. As a delta-2 opioid receptor antagonist, it blocks the receptor’s activity, which can modulate pain and other physiological responses. As a TRPM7 activator, it induces calcium influx in cells, which is crucial for various cellular processes, including cell migration, proliferation, and survival .
Vergleich Mit ähnlichen Verbindungen
Naltribenmesylat ist aufgrund seiner Doppelfunktion als Delta-2-Opioidrezeptor-Antagonist und TRPM7-Aktivator einzigartig. Ähnliche Verbindungen umfassen:
Naltrindol: Ein weiterer Delta-Opioidrezeptor-Antagonist, aktiviert aber keine TRPM7-Kanäle.
TRPM7-Inhibitoren: Verbindungen wie Waixenicin A, die die TRPM7-Aktivität hemmen, werden verwendet, um die entgegengesetzten Auswirkungen auf zelluläre Prozesse im Vergleich zu Naltribenmesylat zu untersuchen
Die Fähigkeit von Naltribenmesylat, die Migration und Invasion von Glioblastomzellen zu verstärken, unterscheidet es von anderen Delta-Opioidrezeptor-Antagonisten, was es in der Krebsforschung besonders wertvoll macht .
Eigenschaften
IUPAC Name |
(1S,2S,13R,21R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4.CH4O3S/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14;1-5(2,3)4/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2;1H3,(H,2,3,4)/t20-,24+,25+,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRFZOCDAWPIBB-IDRHMUJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017623 | |
| Record name | Naltriben mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122517-78-6 | |
| Record name | 4,8-Methano-8aH-bisbenzofuro[3,2-e:2′,3′-g]isoquinoline-1,8a-diol, 7-(cyclopropylmethyl)-5,6,7,8,9,14b-hexahydro-, (4bS,8R,8aS,14bR)-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122517-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naltriben mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


